molecular formula C22H21N3OS2 B4823705 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4823705
M. Wt: 407.6 g/mol
InChI Key: XVDFHQQNPZNFSJ-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridylmethyl Group: This step involves the alkylation of the thieno[2,3-d]pyrimidinone core with a pyridylmethyl halide under basic conditions.

    Attachment of the (4-Methylbenzyl)Sulfanyl Group: This is typically done through a nucleophilic substitution reaction where a (4-methylbenzyl)thiol is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridylmethyl group, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridylmethyl derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the (4-methylbenzyl)sulfanyl group, in particular, may confer unique properties that are not observed in its analogs.

Properties

IUPAC Name

5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-14-7-9-17(10-8-14)13-27-22-24-20-19(15(2)16(3)28-20)21(26)25(22)12-18-6-4-5-11-23-18/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDFHQQNPZNFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 2
Reactant of Route 2
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 3
Reactant of Route 3
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 4
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 5
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 6
Reactant of Route 6
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

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